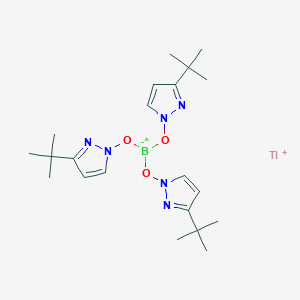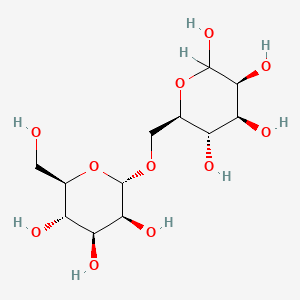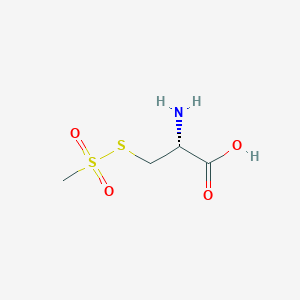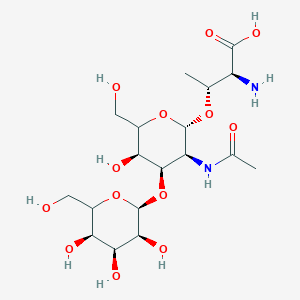
T 表位,苏氨酰
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of peptides, including threonyl epitopes, has been extensively explored to probe viral antigens for epitopes with high resolution. Techniques such as solid-phase synthesis allow for the rapid concurrent synthesis of hundreds of peptides. This approach has identified immunogenic epitopes with specific amino acids conferring specificity for antibody reactions (Geysen, Meloen, & Barteling, 1984).
Molecular Structure Analysis
Investigations into the molecular structure of epitopes, including threonyl-containing ones, reveal that they can usually be defined by linear sequences of about seven amino acids. The antigenicity of these epitopes often depends on their ability to adopt appropriate secondary structures, essential for their interaction with antibodies and immune cells (Livingstone & Fathman, 1987).
Chemical Reactions and Properties
Research into the chemical properties of epitopes has shown that specific amino acid residues' chemical modification can significantly impact the epitope's interaction with antibodies. For instance, the rate of chemical modification of amino acid residues located at the epitope can be altered when the protein antigen is bound to an antibody, providing insights into the epitope's chemical reactivity and properties (Burnens et al., 1987).
Physical Properties Analysis
The physical properties of epitopes, such as their conformational stability and interaction with other molecules, are critical for their immunogenicity. Techniques such as NMR and molecular dynamics have been employed to define the extended epitope of GBSP III, showing how sialic acid's presence influences the conformational properties of these epitopes (Brisson et al., 1997).
Chemical Properties Analysis
Epitope's chemical properties, including reactivity and stability, are influenced by their structure and the presence of specific chemical groups. The detailed chemical analysis of epitopes helps in understanding their role in immune reactions and their potential as targets for vaccine development. The use of epitope mapping techniques, such as mass spectrometry, aids in the precise identification of these chemical properties and their implications for immunogenicity (Hager-Braun & Tomer, 2006).
科学研究应用
肌炎中的自身抗体反应性和催化功能:苏氨酰-tRNA 合成酶是多肌炎患者自身抗体的靶点。PL-7 自身抗体与苏氨酰-tRNA 合成酶的天然形式发生反应,并特异性抑制其活性,表明被识别的表位与酶的催化位点相关 (Dang、Tan 和 Traugh,1988 年)。
细菌中的反终止机制:革兰氏阳性细菌中的苏氨酰-tRNA 合成酶基因 (thrS) 受 tRNA 依赖性反终止机制调控。该过程受未带电的 tRNA(Thr) 与该基因的未翻译领导区域相互作用的影响,证明了苏氨酰-tRNA 在基因调控中的作用 (Putzer 等人,2002 年)。
T 细胞表位预测方法:T 细胞表位预测对于疫苗开发和治疗干预至关重要。序列基序、定量矩阵和分子对接模拟等各种方法用于预测 T 细胞表位,这对于了解免疫反应和设计多亚单位疫苗至关重要 (Desai 和 Kulkarni-Kale,2014 年)。
用于疫苗和治疗开发的免疫组学:T 细胞表位定位在免疫组学中很重要,免疫组学是整合信息学、基因组学和免疫学的领域。该定位用于传染病、癌症的疫苗开发和蛋白质治疗剂的设计中 (De Groot,2006 年)。
自身免疫性糖尿病中 T 细胞表位的系统分析:了解自身免疫性疾病(如 1 型糖尿病)中的 T 细胞表位至关重要。识别这些表位有助于研究疾病发病机制、开发抗原特异性疗法和监测疾病进展 (Di Lorenzo、Peakman 和 Roep,2007 年)。
属性
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7?,8?,9+,10+,11+,12+,13+,14+,15-,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNOCGQJSBAAFO-GUKJDGKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H](C(O1)CO)O)O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782993 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)



![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
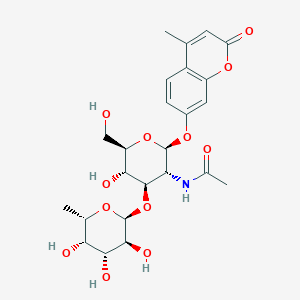



![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
